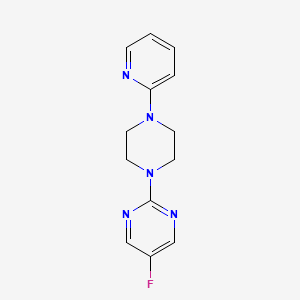

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a piperazine ring attached to a pyridine moiety at the 2-position. This combination of functional groups imparts the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated intermediates, palladium catalysts for cross-coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has been explored for various scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It can be used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a pyridine moiety.

2-(Pyridin-2-yl)pyrimidine: Lacks the piperazine ring, making it less versatile in biological applications.

5-Fluoro-2-methylpyrimidine: Similar fluorinated pyrimidine core but with different substituents.

Uniqueness

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its combination of a fluorinated pyrimidine core, a piperazine ring, and a pyridine moiety. This unique structure imparts the compound with distinctive chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a fluorine atom and a piperazine ring linked to a pyridine moiety. This unique structure may contribute to its biological activities, particularly in targeting specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Dopamine Receptors : Research indicates that derivatives of piperazine, including this compound, exhibit atypical antipsychotic properties by selectively binding to dopamine D2 receptors without causing significant extrapyramidal side effects .

- Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDK activity, which is crucial in regulating the cell cycle and may be beneficial in cancer therapy .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Fluoro-Pyrimidine Derivative | A549 (Lung Carcinoma) | 12.5 | Induces apoptosis |

| 5-Fluoro-Pyrimidine Derivative | HepaRG (Hepatocytes) | >50 | Selective toxicity |

The selectivity observed in these studies suggests that the compound may spare healthy cells while targeting cancerous ones, making it a candidate for further development in anticancer therapies .

Antidiabetic Potential

Preliminary research has indicated that piperazine derivatives may possess antidiabetic properties. For instance, certain analogs have demonstrated significant inhibition of carbohydrate-hydrolyzing enzymes, showcasing IC50 values significantly lower than standard drugs like acarbose . This suggests a potential role for this compound in managing diabetes.

Case Studies

- Atypical Antipsychotic Activity : In a study evaluating various piperazine derivatives, one compound closely related to this compound was found to effectively reverse cataleptic effects induced by traditional antipsychotics in animal models. This highlights its potential as a safer alternative in treating psychotic disorders .

- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxicity of several benzoxazole derivatives incorporating piperazine and fluorine moieties. The results indicated that some compounds exhibited selective toxicity towards lung carcinoma cells, suggesting that modifications to the piperazine structure could enhance anticancer efficacy .

Properties

IUPAC Name |

5-fluoro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGVPQFHZGCBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.